Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-
CAS No.: 67940-00-5
Cat. No.: VC18464533
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67940-00-5 |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide |
| Standard InChI | InChI=1S/C13H17N3O2/c1-10(17)15-11-5-6-13(18-3)12(9-11)16(2)8-4-7-14/h5-6,9H,4,8H2,1-3H3,(H,15,17) |
| Standard InChI Key | YQSUXMCLIUGHKF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide, reflects its intricate molecular architecture (Table 1). Its canonical SMILES string, CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N, encodes a methoxy-substituted benzene ring linked to an acetamide group at position 1 and a methylamino-cyanoethyl side chain at position 3. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 67940-00-5 |
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | N-[3-[2-cyanoethyl(methyl)amino]-4-methoxyphenyl]acetamide |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)N(C)CCC#N |
| InChI Key | YQSUXMCLIUGHKF-UHFFFAOYSA-N |
The X-ray crystallography data remain unpublished, but computational models predict a planar aromatic system with the cyanoethyl group adopting a gauche conformation relative to the methylamino moiety. This spatial arrangement may facilitate π-π stacking interactions in biological systems.
Physicochemical Properties
The compound’s amphiphilic nature arises from its polar acetamide and cyano groups juxtaposed against hydrophobic aromatic and alkyl regions (Table 2).
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Log P (octanol-water) | 1.85 (predicted) | iLOGP |
| Water Solubility | 0.126 mg/mL (predicted) | ESOL |
| Melting Point | Not reported | — |
| pKa | ~9.2 (amine), ~15 (amide) | Computational |
Research Challenges and Future Directions
Five critical research priorities emerge:
-
Synthetic Optimization: Develop regioselective methods to install the methylamino-cyanoethyl group without protecting groups.
-
Structural Characterization: Obtain single-crystal X-ray data to confirm stereoelectronic effects.
-
ADMET Profiling: Assess metabolic stability in liver microsomes and CYP450 inhibition potential.
-
Target Identification: Use chemoproteomics to map protein interaction networks.
-
Formulation Studies: Engineer nanoencapsulation systems to improve aqueous solubility.
Preliminary molecular dynamics simulations suggest the compound may inhibit protein kinase C theta through salt bridge formation with Glu⁵³⁸ and hydrophobic packing against Leu⁴⁹². Experimental validation via kinase activity assays is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume